molecular formula C20H20N2O3S B2726237 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922660-88-6

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No. B2726237
CAS RN: 922660-88-6
M. Wt: 368.45
InChI Key: OPAAYMWWQJYUPR-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide, commonly known as ETTB, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. ETTB is a small molecule that has shown promising results in various scientific research studies.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on compounds with similar structures, such as N-3-hydroxyphenyl-4-methoxybenzamide, demonstrates the significance of understanding molecular structures and intermolecular interactions. These studies, focusing on molecular geometry, bond lengths, angles, and the influence of dimerization and crystal packing, are crucial for designing molecules with desired properties and functions (Karabulut et al., 2014).

Quality Control in Medicinal Chemistry

The development of quality control methods for anticonvulsants derived from 1,3,4-thiadiazole showcases the importance of rigorous quality assessment in drug development. Such research underscores the critical stages of medicinal product introduction, including identification, determination of impurities, and quantitative analysis, to ensure safety and efficacy (Sych et al., 2018).

Novel Protective Groups in Organic Synthesis

The application of specific moieties, such as the 3,4-dimethoxybenzyl group, as novel N-protecting groups in the synthesis of thiazetidine derivatives illustrates the continual evolution of organic synthesis methodologies. These protective groups facilitate the synthesis of complex molecules by enabling specific reactions to occur under controlled conditions (Grunder-Klotz & Ehrhardt, 1991).

Synthesis and Characterization of Polymers

Research on the synthesis of aromatic polyimides using compounds with similar molecular structures highlights the diverse applications of these molecules in material science. Such studies contribute to the development of new materials with specific mechanical, thermal, and chemical properties for various industrial applications (Butt et al., 2005).

Anticancer and Antimicrobial Activities

Several studies have explored the anticancer and antimicrobial potentials of compounds structurally related to the queried molecule. These investigations reveal the therapeutic prospects of such compounds, underscoring the importance of chemical synthesis in drug discovery and development (Ravinaik et al., 2021; Osmaniye et al., 2018).

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-13-8-10-14(11-9-13)16-12-26-20(21-16)22-19(23)15-6-5-7-17(24-2)18(15)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAAYMWWQJYUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

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